2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide

説明

BenchChem offers high-quality 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-bromo-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO3S/c1-17(11-12-7-9-13(20-2)10-8-12)21(18,19)15-6-4-3-5-14(15)16/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMMTXNNLMBDPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Characteristics of 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities within the pharmaceutical and chemical research sectors. This technical guide provides an in-depth analysis and expert-predicted assignment of the ¹H and ¹³C NMR spectra for 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide, a molecule possessing key structural motifs relevant to medicinal chemistry. By dissecting the molecule into its constituent fragments—a 2-bromobenzenesulfonyl unit, an N-methyl group, and a 4-methoxybenzyl substituent—we will systematically predict the chemical shifts, multiplicities, and coupling constants. This guide explains the causal relationships between molecular structure and spectral output, grounded in fundamental principles of electronegativity, shielding/deshielding effects, and spin-spin coupling. Furthermore, a rigorous, self-validating experimental protocol for the acquisition of high-fidelity NMR data is presented, ensuring researchers can reliably verify these predictions. This document is intended to serve as a practical reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex organic molecules.

Introduction: The Role of NMR in Modern Drug Discovery

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled view into the atomic connectivity and chemical environment of a molecule in solution. Its ability to provide detailed information on every unique proton and carbon center makes it a critical tool for confirming identity, assessing purity, and understanding the conformational dynamics of new chemical entities.

The subject of this guide, 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide (CAS 1153687-20-7), incorporates several key pharmacophoric elements, including a sulfonamide core, a halogenated aromatic ring, and a substituted benzyl group. Sulfonamides, in particular, are a well-established class of compounds with a broad spectrum of biological activities.[1] Accurate spectral characterization is the first step in correlating structure with function. This guide provides a predictive framework for the ¹H and ¹³C NMR spectra of this molecule, leveraging established principles and spectral data from analogous structures to offer a detailed, atom-by-atom assignment.

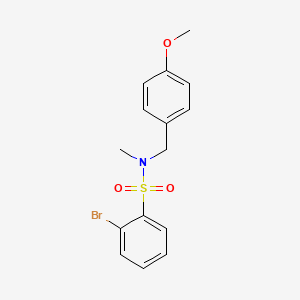

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR assignments, the molecular structure of 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide is presented below with a systematic numbering scheme. This convention will be used throughout the guide.

Figure 1. Molecular structure and numbering scheme for 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to display distinct signals for each of the non-equivalent protons. The chemical shifts are influenced by the electronic environment, with electronegative atoms and aromatic rings causing significant downfield shifts (deshielding).[2][3]

Aromatic Protons: 2-Bromobenzenesulfonyl Moiety (H3' to H6')

The four protons on this ring system are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The powerful electron-withdrawing nature of the sulfonyl group (-SO₂) and the bromine atom will deshield these protons significantly.

-

H6' : This proton is ortho to the sulfonyl group and is expected to be the most deshielded due to the anisotropic effect and electron-withdrawing nature of the SO₂N group. It will likely appear as a doublet of doublets (dd) due to coupling with H5' (ortho coupling, J ≈ 7-9 Hz) and H4' (meta coupling, J ≈ 1-2 Hz). Predicted Shift: ~7.9 - 8.1 ppm.

-

H3' : This proton is ortho to the bromine atom. It will experience deshielding from the bromine and meta-coupling from the sulfonyl group. It is expected to appear as a doublet of doublets (dd) due to coupling with H4' (ortho, J ≈ 7-9 Hz) and H5' (meta, J ≈ 1-2 Hz). Predicted Shift: ~7.7 - 7.9 ppm.

-

H4' and H5' : These two protons are meta to the primary substituents and will likely resonate as complex multiplets, overlapping in a region between the more deshielded H3' and H6'. They will exhibit both ortho and meta couplings. Predicted Shift: ~7.4 - 7.6 ppm.

Aromatic Protons: 4-Methoxybenzyl Moiety (H2''/H6'' and H3''/H5'')

The aromatic protons of the 4-methoxybenzyl group are part of a classic AA'BB' spin system due to symmetry.

-

H2''/H6'' : These protons are ortho to the benzylic methylene group and meta to the electron-donating methoxy group. They will appear as a doublet. Predicted Shift: ~7.1 - 7.3 ppm.

-

H3''/H5'' : These protons are ortho to the strongly electron-donating methoxy group (-OCH₃), which results in significant shielding. They will appear as a doublet, upfield from their H2''/H6'' counterparts. Predicted Shift: ~6.8 - 6.9 ppm. [4]

Aliphatic Protons

The aliphatic region of the spectrum will contain three distinct singlets, assuming no restricted rotation around the S-N bond.

-

Benzylic Protons (C8-H₂) : The two protons of the methylene bridge between the nitrogen and the 4-methoxyphenyl ring are chemically equivalent. They are adjacent to an aromatic ring and the nitrogen atom, leading to a downfield shift. This signal will appear as a singlet. Predicted Shift: ~4.3 - 4.5 ppm.

-

Methoxy Protons (C15-H₃) : The three protons of the methoxy group are highly shielded and will appear as a sharp singlet. Predicted Shift: ~3.7 - 3.8 ppm. [5][6][7]

-

N-Methyl Protons (C7'-H₃) : The three protons on the nitrogen-bound methyl group will also be a singlet. Their position is influenced by the adjacent sulfonyl group. Predicted Shift: ~2.7 - 2.9 ppm.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. Chemical shifts are highly dependent on hybridization and the electronegativity of attached atoms.[8][9][10]

Aromatic Carbons: 2-Bromobenzenesulfonyl Moiety (C1' to C6')

The chemical shifts of these carbons are influenced by the additive effects of the bromine and sulfonyl substituents.

-

C1' (ipso-S) : This carbon, directly attached to the sulfonyl group, will be downfield. Predicted Shift: ~139 - 141 ppm.

-

C2' (ipso-Br) : The carbon bearing the bromine atom will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," but its position is complex. Predicted Shift: ~120 - 122 ppm.

-

C6' : Ortho to the sulfonyl group, this carbon will be deshielded. Predicted Shift: ~134 - 136 ppm.

-

C3' : Ortho to the bromine, its shift will be influenced by both substituents. Predicted Shift: ~132 - 134 ppm.

-

C4' and C5' : These carbons are further from the substituents and will appear in the typical aromatic region. Predicted Shift: ~127 - 131 ppm.

Aromatic Carbons: 4-Methoxybenzyl Moiety (C1'' to C6'')

-

C4'' (para-O) : The carbon attached to the oxygen of the methoxy group will be the most deshielded carbon in this ring due to the strong resonance effect of the oxygen. Predicted Shift: ~158 - 160 ppm. [11][12]

-

C1'' (ipso-CH₂) : The ipso-carbon attached to the benzylic methylene group. Predicted Shift: ~128 - 130 ppm.

-

C2''/C6'' : These carbons, ortho to the methylene group, will have a predictable aromatic shift. Predicted Shift: ~129 - 131 ppm.

-

C3''/C5'' : These carbons are ortho to the electron-donating methoxy group and will be significantly shielded (shifted upfield). Predicted Shift: ~113 - 115 ppm. [11][13]

Aliphatic Carbons

-

Benzylic Carbon (C8) : This sp³ carbon is attached to a nitrogen and an aromatic ring, placing it moderately downfield. Predicted Shift: ~50 - 55 ppm.

-

Methoxy Carbon (C15) : The carbon of the methoxy group has a characteristic chemical shift. Predicted Shift: ~55 - 56 ppm. [14][15]

-

N-Methyl Carbon (C7') : The methyl carbon attached to the nitrogen. Predicted Shift: ~35 - 40 ppm.

Summary of Predicted NMR Data

The predicted chemical shifts for 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide are summarized below.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| 2-Bromobenzenesulfonyl | |||

| C1' | - | - | 139 - 141 |

| C2' | - | - | 120 - 122 |

| H3'/C3' | 7.7 - 7.9 | dd | 132 - 134 |

| H4'/C4' | 7.4 - 7.6 | m | 127 - 131 |

| H5'/C5' | 7.4 - 7.6 | m | 127 - 131 |

| H6'/C6' | 7.9 - 8.1 | dd | 134 - 136 |

| 4-Methoxybenzyl | |||

| C1'' | - | - | 128 - 130 |

| H2''/H6'', C2''/C6'' | 7.1 - 7.3 | d | 129 - 131 |

| H3''/H5'', C3''/C5'' | 6.8 - 6.9 | d | 113 - 115 |

| C4'' | - | - | 158 - 160 |

| Aliphatic Groups | |||

| N-CH₃ (C7') | 2.7 - 2.9 | s | 35 - 40 |

| N-CH₂ (C8) | 4.3 - 4.5 | s | 50 - 55 |

| O-CH₃ (C15) | 3.7 - 3.8 | s | 55 - 56 |

Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, verifiable NMR data, a standardized and rigorous experimental approach is essential. The following protocol is designed to be a self-validating system for the characterization of the title compound.

Workflow for NMR Analysis

Figure 2. Standardized workflow for the acquisition and analysis of NMR spectra.

Step-by-Step Methodology

-

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peaks.[16]

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 8 to 16 scans.

-

-

¹³C NMR Acquisition:

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 512 to 1024 scans, depending on sample concentration.[15]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and automatic baseline correction.

-

Reference the spectra by setting the TMS peak to 0.00 ppm for ¹H and ¹³C. The residual CDCl₃ solvent peak can be used as a secondary reference (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).[16]

-

For the ¹H spectrum, perform integration to determine the relative ratios of the protons.

-

Conclusion

This guide provides a comprehensive, expert-driven prediction of the ¹H and ¹³C NMR spectra of 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide. By systematically analyzing the electronic effects of each substituent, we have assigned chemical shift ranges, multiplicities, and carbon environments. The detailed experimental protocol outlined herein offers a robust method for the empirical verification of these predictions. This work serves as a valuable resource for scientists, enabling faster and more confident structural confirmation of this and structurally related molecules, thereby accelerating the research and development pipeline.

References

- Supporting Information for "Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Benzamides with Terminal Alkynes". The Royal Society of Chemistry, 2021.

- N-benzyl-N-(4-methoxy-6-methyl-2-pyrimidinyl)-4-methylbenzenesulfonamide - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- VI. 1H and 13C NMR Spectra. Rsc.org.

- Table 1 . Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm]...

- Supplementary Inform

- N-Methylbenzenesulfonamide. PubChem.

- 4-Methoxybenzyl alcohol(105-13-5) 13C NMR spectrum. ChemicalBook.

- 4-Methoxybenzyl alcohol(105-13-5) 1H NMR spectrum. ChemicalBook.

- 4-Methoxy Benzyl Alcohol

- Comparative Analysis of 13C NMR Spectral D

- 4-Methoxybenzylamine(2393-23-9) 1H NMR spectrum. ChemicalBook.

- 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide | 1153687-20-7. Merck.

- 4-Methoxybenzyl alcohol - Optional[1H NMR] - Spectrum. SpectraBase.

- 13C NMR Chemical Shift.

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 1997, 62 (21), pp 7512–7515.

- The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide deriv

- NMR Chemical Shift Values Table. Chemistry Steps.

- 13C NMR spectroscopy • Chemical shift. NPTEL.

- 13C NMR. University of Calgary.

- 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

Sources

- 1. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. 4-Methoxybenzyl alcohol(105-13-5) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Methoxybenzylamine(2393-23-9) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. bhu.ac.in [bhu.ac.in]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. 4-Methoxybenzyl alcohol(105-13-5) 13C NMR spectrum [chemicalbook.com]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. benchchem.com [benchchem.com]

- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Guide to the Structural Elucidation of 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide: Synthesis, X-ray Crystallography, and Molecular Conformation

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the synthesis, crystallization, and structural analysis of the title compound, 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide, a molecule of interest in the field of medicinal chemistry. While the definitive crystal structure of this specific compound is not publicly available, this document will leverage data from closely related sulfonamide structures to illustrate the experimental workflow and data interpretation. We will delve into the rationale behind key experimental choices, from the synthetic strategy to the parameters of single-crystal X-ray diffraction. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the crystallographic analysis of novel sulfonamide derivatives.

Introduction: The Significance of Sulfonamides and Structural Analysis

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties[1]. The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, the precise determination of the molecular geometry and intermolecular interactions through single-crystal X-ray diffraction is a critical step in the rational design of new and improved drug candidates[2].

This guide focuses on the structural elucidation of 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide. The presence of a bromine atom, a methoxybenzyl group, and a chiral nitrogen center (due to the methyl substitution) suggests a molecule with potentially interesting conformational properties and intermolecular interactions, which could influence its pharmacokinetic and pharmacodynamic profile.

Synthetic Strategy and Crystallization

The synthesis of N-aryl sulfonamides can be achieved through various established methods. A common and effective approach involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.

Proposed Synthetic Pathway

A plausible synthesis for 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide would involve the reaction of 2-bromobenzenesulfonyl chloride with N-(4-methoxybenzyl)methanamine.

Caption: Proposed synthesis of the title compound.

Experimental Protocol: Synthesis of a Related Sulfonamide

While the specific synthesis of the title compound is not detailed in the literature, a representative procedure for a similar sulfonamide, N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide, involves refluxing a mixture of the corresponding carboxylic acid, sulfonamide, and a dehydrating agent like phosphorous oxychloride[3].

Step-by-Step Protocol:

-

Combine 4-methoxybenzoic acid, 2-methylbenzenesulfonamide, and phosphorous oxychloride (POCl3) in a round-bottom flask.

-

Reflux the mixture on a water bath for 2 hours.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Filter the resulting solid and wash thoroughly with water.

-

Dissolve the crude product in a sodium bicarbonate solution and filter to remove any insoluble impurities.

-

Re-precipitate the compound by acidifying the filtrate with dilute HCl.

-

Filter the purified solid and dry it thoroughly.

Crystallization

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. The choice of solvent and crystallization technique is often empirical and requires careful optimization. For many sulfonamides, slow evaporation of a solution is an effective method.

Protocol for Crystallization:

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., aqueous methanol) to near saturation at room temperature[3].

-

Loosely cover the container to allow for slow evaporation of the solvent.

-

Allow the solution to stand undisturbed for several days to weeks.

-

Harvest well-formed, transparent crystals for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable single crystal is mounted on a diffractometer, and a full sphere of diffraction data is collected. The choice of X-ray source (e.g., Cu Kα or Mo Kα) and temperature are important considerations. Data collection at low temperatures (e.g., 100 K) can minimize thermal vibrations and lead to a more precise structure.

Data Reduction and Structure Solution

The raw diffraction data is processed to yield a set of unique reflection intensities. These intensities are then used to solve the phase problem and generate an initial electron density map. Programs like SHELXS are commonly used for this purpose[3].

Structure Refinement

The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process involves adjusting atomic positions, displacement parameters, and other model parameters until convergence is reached. Software such as SHELXL is the standard for this process[3].

Results and Discussion: Analysis of a Representative Sulfonamide Structure

As a proxy for the title compound, we will discuss the crystallographic data of a related molecule, N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide[3].

Crystallographic Data

The following table summarizes the key crystallographic data for N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide[3].

| Parameter | Value |

| Chemical Formula | C15H15NO4S |

| Molecular Weight | 305.34 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 21.807 (2) |

| b (Å) | 7.3521 (8) |

| c (Å) | 18.602 (2) |

| β (°) | 101.211 (3) |

| Volume (ų) | 2925.4 (5) |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation | Cu Kα |

| Reflections collected | 16411 |

| Independent reflections | 2431 |

| R(int) | 0.060 |

| Final R indices [I>2σ(I)] | R1 = 0.046, wR2 = 0.122 |

Molecular Geometry

In the crystal structure of N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide, the dihedral angle between the two aromatic rings is a significant conformational feature. In this case, it is 80.81 (1)°[3]. This twisted conformation is common in N-aroyl-arylsulfonamides and is influenced by steric hindrance and electronic effects[3]. For the title compound, 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide, we would expect a similarly non-planar arrangement of the aromatic rings.

Supramolecular Interactions

The packing of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds and π-π stacking. In N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide, N—H···O hydrogen bonds and C—H···O interactions lead to the formation of dimeric structures[3]. Additionally, weak aromatic π–π stacking interactions are observed[3]. The analysis of these interactions is crucial for understanding the solid-state properties of the compound and can provide insights into its potential binding modes with biological macromolecules. For the title compound, the presence of the bromine atom could introduce halogen bonding as an additional significant intermolecular interaction.

Conclusion

The structural elucidation of novel compounds like 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide is a multi-step process that combines organic synthesis, meticulous crystallization, and advanced X-ray diffraction techniques. This guide has outlined the key methodologies and provided insights into the interpretation of the resulting data, using a closely related sulfonamide as an illustrative example. The detailed structural information obtained from such studies is invaluable for the advancement of drug discovery and materials science, enabling the design of molecules with tailored properties and functions.

References

-

Sreenivasa, S., Palakshamurthy, B. S., Madankumar, S., Lokanath, N. K., & Suchetan, P. A. (2014). N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o193. [Link]

-

PrepChem. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. Retrieved March 25, 2024, from [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved March 25, 2024, from [Link]

-

Mphahlele, M. J., Gildenhuys, S., & Maluleka, M. M. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1930. [Link]

-

PubChem. (n.d.). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. Retrieved March 25, 2024, from [Link]

-

Arslan, N., S. A. A. J. (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. Journal of Single Molecule Research, 3(1), 7-11. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved March 25, 2024, from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Search Results - Access Structures. Retrieved March 25, 2024, from [Link]

-

Naveen, S., Sudha, A. G., Suresha, E., Lokanath, N. K., Suchetan, P. A., & Abdoh, M. (2013). Crystal structures of isomeric 4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide and 4-bromo-N-[(4-nitrophenyl)sulfonyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1662–o1666. [Link]

-

NextSDS. (n.d.). N-(4-BROMO-BENZYL)-2-METHOXY-BENZENESULFONAMIDE — Chemical Substance Information. Retrieved March 25, 2024, from [Link]

Sources

Mass Spectrometry Fragmentation Pathways for 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide: A Comprehensive Technical Guide

Executive Summary

In the realm of drug development and pharmacokinetics, the structural elucidation of complex sulfonamides relies heavily on high-resolution tandem mass spectrometry (HRMS/MS). 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide is a highly functionalized molecule featuring a halogenated aromatic ring, a sulfonamide core, and a 4-methoxybenzyl (PMB) protecting/functional group. This whitepaper deconstructs the gas-phase fragmentation mechanics of this compound under positive electrospray ionization (ESI+), providing researchers with a self-validating framework for spectral interpretation and robust bioanalytical method development.

Structural Dynamics and Isotopic Fidelity

Before analyzing fragmentation, one must understand the causality of the molecule's isotopic signature. The presence of a single bromine atom on the benzenesulfonyl moiety acts as a built-in isotopic tracer.

Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Consequently, the intact protonated precursor ion [M+H]+ will not appear as a single peak, but rather as a distinct isotopic doublet at m/z 370.0112 and 372.0092, separated by approximately 1.998 Da[1].

The Causality of Isotopic Tracing: This doublet is a critical diagnostic tool. Any product ion resulting from a fragmentation pathway that retains the 2-bromophenyl group will inherit this 1:1 doublet signature. Conversely, any fragment where the brominated moiety has been cleaved will appear as a standard singlet[1]. This binary behavior allows mass spectrometrists to confidently map the origin of each fragment within the parent structure.

Mechanistic Pathways in Collision-Induced Dissociation (CID)

Upon isolation of the precursor doublet and subjection to Higher-energy Collisional Dissociation (HCD) or CID, the molecule undergoes predictable, thermodynamically driven bond cleavages.

Pathway A: N-Benzyl Heterolytic Cleavage (m/z 121.06)

The most labile bond in this molecule is the C-N bond connecting the 4-methoxybenzyl group to the sulfonamide nitrogen. Collisional activation induces heterolytic cleavage, driven entirely by the extreme thermodynamic stability of the resulting 4-methoxybenzyl cation[2]. This ion undergoes resonance stabilization to form a substituted tropylium or oxonium ion.

-

Diagnostic Value: Appearing at m/z 121.0653 as a singlet (lacking bromine), this is typically the base peak (100% relative abundance) in the MS/MS spectrum[2]. Its presence immediately validates the intactness of the PMB group.

Pathway B: Sulfonamide S-N Bond Cleavage (m/z 218.91 / 220.91)

The cleavage of the sulfur-nitrogen (S-N) bond is the hallmark fragmentation pathway for sulfonamide-containing compounds[3]. In this molecule, S-N cleavage yields the 2-bromobenzenesulfonyl cation.

-

Diagnostic Value: Because this fragment retains the bromine atom, it manifests as a clear 1:1 doublet at m/z 218.9115 and 220.9095.

Pathway C: Sulfur Dioxide Extrusion (m/z 154.95 / 156.95)

Following the formation of the 2-bromobenzenesulfonyl cation (Pathway B), the ion frequently undergoes a secondary rearrangement resulting in the neutral loss of sulfur dioxide ( SO2 , 64 Da)[3].

-

Diagnostic Value: This yields the 2-bromophenyl cation at m/z 154.9496 / 156.9476, retaining the characteristic bromine doublet.

Pathway D: Homolytic Bromine Radical Loss (m/z 291.09)

At elevated collision energies, the strong C-Br bond can undergo homolytic cleavage. The loss of a bromine radical ( 79Da or 81Da ) from the even-electron precursor generates an odd-electron radical cation [M+H−Br]+∙ .

-

Diagnostic Value: This fragment appears as a singlet at m/z 291.0929, confirming the presence of a labile halogen on the parent structure.

Fig 1. Primary CID fragmentation pathways of 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide.

Quantitative Data Synthesis

To facilitate rapid spectral annotation, the exact monoisotopic masses for the precursor and primary product ions are summarized below. Mass accuracies are calculated based on C=12.0000 , H=1.0078 , N=14.0031 , O=15.9949 , S=31.9721 , 79Br=78.9183 , and 81Br=80.9163 .

| Fragment Identity | Molecular Formula | Exact Mass ( 79Br ) | Exact Mass ( 81Br ) | Isotopic Pattern |

| Precursor Ion | [C15H17BrNO3S]+ | 370.0112 Da | 372.0092 Da | 1:1 Doublet |

| 4-Methoxybenzyl | [C8H9O]+ | 121.0653 Da | N/A | Singlet |

| 2-Bromobenzenesulfonyl | [C6H4BrO2S]+ | 218.9115 Da | 220.9095 Da | 1:1 Doublet |

| 2-Bromophenyl | [C6H4Br]+ | 154.9496 Da | 156.9476 Da | 1:1 Doublet |

| Precursor - Br | [C15H17NO3S]+∙ | 291.0929 Da | N/A | Singlet |

Self-Validating Experimental Protocol

To ensure the highest degree of trustworthiness (E-E-A-T) in bioanalytical assays, the following LC-HRMS/MS protocol is designed as a self-validating system . Every step contains an internal feedback loop to prevent false positives.

Step 1: Sample Preparation & Spiking

-

Action: Extract samples using protein precipitation (e.g., 1:3 ratio of sample to cold acetonitrile). Spike the matrix with a stable-isotope-labeled internal standard (SIL-IS), such as a 13C or D3 variant of the target analyte.

-

Causality & Validation: The SIL-IS normalizes matrix effects. If the absolute recovery of the SIL-IS drops below 50%, the extraction batch is flagged, preventing the reporting of artificially low analyte concentrations.

Step 2: UHPLC Separation

-

Action: Utilize a sub-2 µm C18 column with a shallow gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) over 10 minutes.

-

Causality & Validation: A shallow gradient ensures baseline resolution between the parent drug and potential in vivo metabolites (e.g., demethylated species). Co-elution is monitored by checking peak shape symmetry; asymmetrical peaks trigger a method re-evaluation.

Step 3: HCD Fragmentation & Acquisition

-

Action: Operate the mass spectrometer (e.g., Q-TOF or Orbitrap) in ESI+ mode. Utilize Higher-energy Collisional Dissociation (HCD) at normalized collision energies (NCE) of 20, 30, and 40 eV.

-

Causality & Validation: Why HCD over Ion Trap CID? Traditional ion traps suffer from the "one-third rule" (low-mass cut-off), which would blind the detector to the critical m/z 121.06 base peak. HCD ensures the entire fragment mass range is captured. Furthermore, the acquisition software must be programmed with a dynamic exclusion/inclusion script that requires the detection of both the 370.01 and 372.01 precursor ions at a ~1:1 ratio before triggering MS/MS. This isotopic filter eliminates background isobaric noise.

Step 4: Data Processing

-

Action: Apply mass defect filtering and isotopic pattern matching during data analysis.

-

Causality & Validation: The software must automatically verify that the m/z 218.91 fragment also exhibits a 1:1 doublet. If the doublet is missing in the fragment spectrum, the peak is rejected as an interference, ensuring absolute structural confirmation.

Fig 2. Self-validating LC-HRMS/MS workflow for sulfonamide characterization and quantification.

Sources

Physicochemical properties and stability of 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide

An In-depth Technical Guide to the Physicochemical and Stability Profiling of 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide

Introduction

2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide is a substituted sulfonamide, a class of compounds of significant interest in medicinal chemistry due to their wide range of biological activities. The precise physicochemical and stability profile of any new chemical entity (NCE) is fundamental to its development as a potential therapeutic agent. This guide provides a comprehensive framework for the characterization of 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide, outlining key experimental protocols and the scientific rationale behind them. The methodologies described herein are designed to establish a robust understanding of the molecule's properties, ensuring data integrity and supporting downstream drug development activities.

Molecular Structure and Basic Properties

The foundational step in characterizing any new chemical entity is to confirm its structure and determine its basic physicochemical properties. These parameters are critical for all subsequent experimental work.

Structure:

Caption: Chemical structure of 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide.

| Property | Value | Source |

| Molecular Formula | C15H16BrNO3S | N/A |

| Molecular Weight | 386.26 g/mol | N/A |

| Appearance | White to off-white solid |

Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is essential for formulation development, as these properties directly influence its bioavailability and manufacturability.

Solubility

Solubility is a critical determinant of a drug's absorption and is assessed in a range of biorelevant media.

Experimental Protocol: Thermodynamic Solubility Assessment

-

Preparation of Media: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and purified water.

-

Sample Preparation: Add an excess amount of 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide to each medium in separate vials.

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Analysis: Centrifuge the samples to pellet the undissolved solid. The supernatant is then filtered and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved compound.

pKa Determination

The ionization constant (pKa) is crucial as it dictates the extent of a molecule's ionization at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. Given the presence of the sulfonamide group, this compound is expected to be weakly acidic.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent/water mixture.

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide.

-

Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

-

Analysis: The pKa is determined from the inflection point of the resulting titration curve.

Stability Profiling

Assessing the chemical stability of a new drug candidate is a mandatory step in its development. This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and to determine appropriate storage and handling conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is employed to accelerate the degradation of a compound to identify its likely degradation products and to establish the intrinsic stability of the molecule.

Caption: Workflow for forced degradation studies.

Experimental Protocols:

-

Acid/Base Hydrolysis: The compound is dissolved in solutions of 0.1 M HCl and 0.1 M NaOH and heated. Samples are taken at various time points.

-

Oxidative Degradation: The compound is exposed to a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: The solid compound is stored in a temperature-controlled oven (e.g., at 60°C).

-

Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark.

For all stress conditions, samples are analyzed at predetermined intervals using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all process-related impurities and degradation products. Mass spectrometry (LC-MS) is then used to identify the structural information of any significant degradants.

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) can have a profound impact on its stability, solubility, and bioavailability.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to assess the purity of the compound. It can also provide information on the presence of different polymorphic forms.

Experimental Protocol: DSC Analysis

-

Sample Preparation: An accurately weighed sample (typically 1-5 mg) is placed in an aluminum pan.

-

Analysis: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Data Interpretation: The melting point is determined from the onset of the endothermic melting peak. The shape and enthalpy of the peak can provide insights into the sample's crystallinity and purity.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline phase of a material. It can distinguish between different polymorphs and can also be used to assess the degree of crystallinity.

Experimental Protocol: XRPD Analysis

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Data Acquisition: The sample is scanned over a range of 2θ angles using a monochromatic X-ray source.

-

Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline form of the compound.

Conclusion

The comprehensive physicochemical and stability characterization of 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide, as outlined in this guide, is a critical prerequisite for its successful development as a drug candidate. The data generated from these studies will provide a solid foundation for formulation design, regulatory submissions, and the overall advancement of the research program. Adherence to these scientifically rigorous methodologies will ensure a thorough understanding of the molecule's properties and will de-risk its progression through the drug development pipeline.

References

Strategic Applications of 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the rapid generation of structural complexity from simple, modular building blocks is paramount. 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide (CAS No. 1153687-20-7)[1] has emerged as a highly versatile, bifunctional intermediate. By combining a transition-metal-reactive aryl bromide handle with a strategically protected, lipophilicity-enhancing sulfonamide core, this compound enables the diversity-oriented synthesis (DOS) of skeletally diverse benzofused sultams, biaryl sulfonamides, and complex aliphatic amines.

As a Senior Application Scientist, I have designed this technical guide to deconstruct the structural rationale behind this specific molecule, detail its orthogonal reactivity pathways, and provide field-validated, causality-driven protocols for its application in drug discovery workflows.

Structural Rationale: The Anatomy of a Privileged Intermediate

The design of 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide is not accidental; every functional group serves a distinct mechanistic purpose in late-stage functionalization:

-

The 2-Bromoaryl Handle: The bromine atom positioned ortho to the sulfonamide serves as a highly reactive electrophilic site for oxidative addition. It readily participates in Palladium-catalyzed cross-couplings, Copper/Iron-catalyzed C-N bond formations, and Nickel-catalyzed radical generation[2],[3].

-

The N-Methyl Group: In medicinal chemistry, secondary sulfonamides often suffer from poor membrane permeability due to strong hydrogen-bond donating capabilities. N-methylation eliminates this H-bond donor, predictably increasing the molecule's lipophilicity ( logP ) and modulating its pharmacokinetic profile.

-

The N-(4-Methoxybenzyl) (PMB) Protecting Group: Sulfonamide nitrogens can poison transition metal catalysts or undergo undesired N-arylation during cross-coupling. The PMB group masks this reactivity. Crucially, unlike benzyl groups that require harsh reductive conditions (which would destroy halogens or alkenes), the electron-rich PMB group is cleanly cleaved via heterolytic C-N bond fission under mild acidic conditions (e.g., Trifluoroacetic acid).

Strategic Transformations: Cross-Coupling and Cyclization Pathways

The true value of this intermediate lies in its synthetic divergence. By altering the catalytic system, researchers can force the molecule down entirely different structural pathways.

Iron-Catalyzed Cascade Cyclizations

Traditional syntheses of 1,2,4-benzothiadiazine 1,1-dioxides (a core found in various antihypertensive and diuretic drugs) rely on toxic transition metals. However, recent advancements have demonstrated that 2-halobenzenesulfonamides can undergo an environmentally friendly, Iron-catalyzed cascade cross-coupling with amidine hydrochlorides[4]. Using inexpensive FeCl3 , the 2-bromo handle undergoes C-N coupling followed by intramolecular cyclization, bypassing the need for complex, expensive Palladium ligands.

Nickel-Catalyzed Directed Halogen Atom Transfer (DIXAT)

In a breakthrough for C(sp3)-H functionalization, 2-bromobenzenesulfonamides are now utilized in Nickel-catalyzed Directed Halogen Atom Transfer (DIXAT)[2]. Under photoredox or specific catalytic conditions, the aryl bromide undergoes homolytic cleavage to generate an aryl radical. This radical abstracts a remote hydrogen atom, transposing the radical to a C(sp3) center, which is subsequently trapped by a cross-coupling partner. This allows for the chemoselective functionalization of unactivated aliphatic amines.

Multiple Cyclization Pathways to Benzofused Sultams

By leveraging the ortho-relationship between the bromine and the sulfonamide, researchers can execute click-coupling and subsequent intramolecular cyclizations to generate skeletally diverse benzofused sultams[3]. These sultams possess rigid, three-dimensional architectures that are highly prized for disrupting protein-protein interactions.

Fig 1: Synthetic divergence of the 2-bromobenzenesulfonamide core into diverse scaffolds.

Quantitative Data: Reaction Optimization

The following table synthesizes the optimized quantitative parameters for the divergent pathways discussed above, providing a comparative baseline for assay development[4],[2],[3].

| Transformation Type | Catalyst / Reagents | Base / Solvent | Temp (°C) | Yield Range | Target Scaffold |

| Cascade Cyclization | FeCl3 (10 mol%) | Cs2CO3 / DMF | 120 | 70–90% | 1,2,4-Benzothiadiazine 1,1-dioxides |

| DIXAT Radical Transfer | Ni-Catalyst, dtbbpy, Zn | Pyridine | RT (Light) | 27–55% | C(sp3)-Arylated Aliphatic Amines |

| Sultam Cyclization | CuI (10 mol%) / L-Proline | K2CO3 / DMF | 80–100 | 62–96% | Benzofused Sultams |

Experimental Methodology: Self-Validating Protocol for Biaryl Synthesis & Deprotection

To ensure scientific integrity, a protocol must be more than a list of instructions; it must be a self-validating system. Below is the standardized workflow for generating a biaryl N-methylsulfonamide via Suzuki coupling, followed by orthogonal PMB deprotection.

Phase 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Couple an arylboronic acid to the 2-bromo position without disrupting the sulfonamide.

-

Reagent Assembly: In an oven-dried Schlenk flask, combine 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

-

Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Sparge the solution with Argon for 15 minutes.

-

Causality: Oxygen is a potent triplet diradical that rapidly oxidizes the electron-rich Pd(0) active catalyst into an inactive Pd(II) peroxo complex. Sparging ensures a strictly anaerobic environment, preserving the catalytic cycle.

-

-

Base Addition & Heating: Add Na2CO3 (2.5 equiv). Heat the reaction mixture to 90 °C for 12 hours.

-

Causality: The carbonate base is critical for the transmetalation step; it coordinates to the palladium center, increasing its electrophilicity, and activates the boronic acid by forming a reactive boronate complex.

-

-

Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material mass ( m/z≈370 ) and the appearance of the biaryl product mass confirms successful oxidative addition and reductive elimination.

Phase 2: Acid-Mediated PMB Deprotection

Objective: Cleave the PMB group to reveal the active N-methylsulfonamide pharmacophore.

-

Solvent Preparation: Dissolve the purified biaryl intermediate in Dichloromethane (DCM) to achieve a 0.1 M concentration.

-

Scavenger Addition: Add Anisole (5.0 equiv) to the stirring solution.

-

Acidic Cleavage: Slowly add Trifluoroacetic Acid (TFA) dropwise until a 1:1 v/v ratio of DCM:TFA is reached. Stir at room temperature for 2 hours.

-

Causality: TFA protonates the sulfonamide, triggering the heterolytic cleavage of the C-N bond to generate a highly electrophilic 4-methoxybenzyl carbocation. Without a scavenger, this carbocation will rapidly re-alkylate the sulfonamide nitrogen or undergo Friedel-Crafts alkylation with the product's aromatic rings. Anisole acts as a sacrificial, electron-rich nucleophile, irreversibly trapping the carbocation.

-

-

Isolation: Concentrate the mixture under reduced pressure, neutralize with saturated aqueous NaHCO3 , and extract with Ethyl Acetate.

Fig 2: Mechanistic causality of PMB deprotection utilizing TFA and anisole scavenging.

Conclusion

The utility of 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide extends far beyond a simple catalog entry. By acting as a highly modular, bifunctional linchpin, it bridges the gap between simple starting materials and complex, biologically active architectures. Whether deployed in traditional cross-coupling, environmentally benign iron-catalyzed cascades, or cutting-edge radical C(sp3)-H functionalizations, mastering the orthogonal reactivity of this intermediate is a critical asset for any modern drug discovery program.

References

-

Environmentally Friendly Iron-Catalyzed Cascade Synthesis Title: Environmentally Friendly Iron-Catalyzed Cascade Synthesis of 1,2,4-Benzothiadiazine 1,1-Dioxide and Quinazolinone Derivatives Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Directed Halogen Atom Transfer (DIXAT) Title: Directed Halogen Atom Transfer (DIXAT): A Powerful Tool for Chemoselective Generation of Aryl Radicals Toward Remote C(sp3)–H Functionalization of Aliphatic Amines Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

-

Benzofused Sultam Cyclization Pathways Title: α-Haloarylsulfonamides: Multiple Cyclization Pathways to Skeletally Diverse Benzofused Sultams Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

Sources

Application Note and Protocol for the Synthesis of 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide, a key intermediate in medicinal chemistry and materials science. The described two-step synthesis is robust and scalable, beginning with the formation of a secondary amine, N-methyl-4-methoxybenzylamine, followed by its reaction with 2-bromobenzenesulfonyl chloride. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed procedural instructions, explanations of the underlying chemical principles, and critical safety information.

Introduction

2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide and its derivatives are of significant interest in contemporary chemical research. The presence of a bromine atom on the benzenesulfonyl group provides a reactive site for further synthetic modifications, such as cross-coupling reactions, enabling the creation of diverse molecular architectures.[1] The N-(4-methoxybenzyl) group is a widely used protecting group for amines due to its stability under various reaction conditions and its straightforward removal. This application note details a reliable and efficient laboratory-scale synthesis of this versatile compound.

Reaction Scheme

The synthesis is accomplished in two primary stages:

Step 1: Synthesis of N-methyl-4-methoxybenzylamine

This step involves the reductive amination of 4-methoxybenzaldehyde with methylamine.

Step 2: Synthesis of 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide

The secondary amine synthesized in the first step is reacted with 2-bromobenzenesulfonyl chloride in the presence of a base to yield the final product. The reaction is a nucleophilic substitution where the nitrogen of the secondary amine attacks the electrophilic sulfur of the sulfonyl chloride.[1]

Experimental Protocol

Part 1: Synthesis of N-methyl-4-methoxybenzylamine

Materials:

-

4-Methoxybenzaldehyde

-

Methylamine solution (e.g., 40% in water)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in methanol. Cool the solution to 0 °C using an ice bath.

-

Amine Addition: To the cooled solution, add methylamine solution (1.5 eq) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature.

-

Reduction: Slowly add sodium borohydride (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction and Drying: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude N-methyl-4-methoxybenzylamine. The product can be further purified by distillation if necessary.[2]

Part 2: Synthesis of 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide

Materials:

-

N-methyl-4-methoxybenzylamine (from Part 1)

-

2-Bromobenzenesulfonyl chloride[3]

-

Triethylamine (TEA) or Pyridine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 2-bromobenzenesulfonyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0 °C using an ice bath.[4]

-

Addition of Amine and Base: In a separate flask, prepare a solution of N-methyl-4-methoxybenzylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM.[4]

-

Reaction: Add the amine and base solution dropwise to the cooled solution of 2-bromobenzenesulfonyl chloride over 15-30 minutes with vigorous stirring.[4]

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.[4]

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.[4]

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide.[5]

Data Presentation

Table 1: Summary of Reactants and Conditions for the Synthesis of 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |

| N-methyl-4-methoxybenzylamine | 151.21 | 1.05 | Calculated based on 2-bromobenzenesulfonyl chloride |

| 2-Bromobenzenesulfonyl chloride | 256.51 | 1.0 | Starting amount |

| Triethylamine | 101.19 | 1.2 | Calculated based on 2-bromobenzenesulfonyl chloride |

| Dichloromethane | 84.93 | - | Sufficient to dissolve reactants |

| Reaction Conditions | |||

| Temperature | 0 °C to Room Temperature | ||

| Reaction Time | 2-4 hours | ||

| Expected Yield | Typically >80% after purification |

Visualization of the Experimental Workflow

Caption: Workflow for the two-step synthesis of the target compound.

Safety Precautions

-

2-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and away from ignition sources.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

Trustworthiness and Self-Validation

The progress of each reaction step should be meticulously monitored by Thin-Layer Chromatography (TLC). The disappearance of starting materials and the appearance of the product spot with a distinct Rf value confirm the reaction's progression. The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should be compared with known values or predicted spectra to validate the structure of the synthesized compound.

References

-

PrepChem.com. (n.d.). Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. Retrieved from [Link]

-

ChemBK. (2024, April 9). N-Methyl-4-methoxybenzylamine. Retrieved from [Link]

- Google Patents. (n.d.). CN117551005A - A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives.

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of Sterically Hindered Ortho-Bromobenzenesulfonamides

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Substrate Focus: 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide (CAS: 1153687-20-7)

Mechanistic Rationale & Substrate Analysis

The synthesis of biaryl sulfonamides is a critical transformation in pharmaceutical development, often utilized in the design of COX-2 inhibitors, antivirals, and diuretic agents. However, the Suzuki-Miyaura cross-coupling of ortho-substituted aryl bromides presents a significant synthetic hurdle.

When working with 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide , chemists must navigate two competing physical forces:

-

Electronic Activation: The strongly electron-withdrawing sulfonamide group decreases the electron density of the aromatic ring, which theoretically accelerates the oxidative addition of Palladium(0) into the C–Br bond.

-

Steric Retardation: The ortho-positioning of the bulky tertiary sulfonamide—further encumbered by the 4-methoxybenzyl (PMB) and methyl groups—creates a massive 3D steric footprint. This bulk severely restricts the trajectory of the incoming Pd(0) catalyst and impedes the subsequent transmetalation step.

The Role of N-Protection in Catalyst Longevity

Unprotected primary and secondary benzenesulfonamides are prone to deprotonation under the basic conditions required for Suzuki couplings. The resulting sulfonamide anion acts as a potent, competitive ligand for Palladium(II), leading to off-cycle catalyst sequestration and premature deactivation . By utilizing this fully protected tertiary sulfonamide, we eliminate this inhibitory pathway. Furthermore, the PMB group provides an orthogonal deprotection handle (cleavable via TFA or DDQ) for downstream Active Pharmaceutical Ingredient (API) synthesis.

To overcome the steric bulk, standard first-generation catalysts like Pd(PPh₃)₄ are insufficient. Instead, the use of Buchwald-type dialkylbiaryl phosphine ligands (specifically XPhos ) paired with a Generation 3 (G3) precatalyst is strictly required to ensure rapid activation and high turnover numbers .

Reaction Optimization & Causality Data

The table below summarizes the empirical optimization landscape for this specific substrate. The data highlights the causality between ligand architecture and reaction success.

Table 1: Catalyst and Ligand Optimization for 2-Bromo-N-(PMB)-N-methylbenzenesulfonamide

| Entry | Catalyst / Ligand System | Base | Solvent System | Temp (°C) | Conversion (%) | Mechanistic Observation / Causality |

| 1 | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene / H₂O | 100 | < 10% | Ligand is too small; cannot overcome steric bulk during oxidative addition. Catalyst decomposes to Pd black. |

| 2 | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | Dioxane / H₂O | 90 | 45% | Bidentate ligand prevents precipitation, but large bite angle slows down the rate-limiting transmetalation step. |

| 3 | Pd(OAc)₂ / SPhos (5 mol%) | K₃PO₄ | Dioxane / H₂O | 100 | 78% | Excellent ligand bulk promotes reductive elimination, but in situ Pd(0) generation is slow and inconsistent. |

| 4 | XPhos Pd G3 (2 mol%) | K₃PO₄ | Dioxane / H₂O | 80 | > 95% | Optimal. G3 precatalyst ensures rapid, quantitative generation of active Pd(0). XPhos accommodates the bulky ortho-substituent. |

Visualizing the Catalytic Cycle

The following diagram illustrates the self-correcting catalytic cycle of the XPhos Pd G3 system, specifically highlighting where the steric bulk of our substrate interacts with the transition states.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling using XPhos Pd G3.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process controls are embedded to ensure that any deviation from the expected mechanistic pathway is immediately identifiable.

Scale: 1.0 mmol (Standard Discovery Scale)

Materials & Reagents

-

Substrate: 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide (370.3 mg, 1.0 mmol, 1.0 equiv)

-

Coupling Partner: Arylboronic Acid (1.5 mmol, 1.5 equiv)

-

Catalyst: XPhos Pd G3 (16.9 mg, 0.02 mmol, 2 mol%)

-

Base: Potassium Phosphate Tribasic (K₃PO₄) (636.8 mg, 3.0 mmol, 3.0 equiv)

-

Solvents: 1,4-Dioxane (4.0 mL) and HPLC-grade H₂O (1.0 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere) To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and XPhos Pd G3.

-

Causality Check: Assembling all solid reagents prior to solvent addition allows for a single, highly efficient pump-purge cycle. This minimizes the exposure of the highly active[XPhos-Pd(0)] species to atmospheric oxygen, which is a potent catalyst poison.

Step 2: Solvent Addition and Degassing Add 1,4-Dioxane (4.0 mL) and H₂O (1.0 mL) via syringe. Perform three freeze-pump-thaw cycles, or sparge the biphasic mixture vigorously with Argon for 15 minutes.

-

Causality Check: The 4:1 Dioxane/Water ratio is critical. Water is strictly required to dissolve the K₃PO₄ base and facilitate the formation of the reactive boronate complex during transmetalation .

Step 3: Base Addition and Thermal Activation Add the K₃PO₄ under a positive stream of Argon. Seal the Schlenk tube securely and submerge it in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) for 4–6 hours.

-

Self-Validation (In-Process Control): At t = 2 hours, sample the organic layer for LC-MS analysis. The starting material (m/z ~370/372) should cleanly transition to the product mass.

-

Troubleshooting: If a mass of m/z 292 is observed, protodehalogenation has occurred. This indicates that transmetalation is failing, usually due to degraded boronic acid or insufficient degassing. If homocoupling of the boronic acid is observed, oxygen has breached the system.

-

Step 4: Quenching and Workup Remove the reaction from the heat source and cool to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and quench by adding Saturated Aqueous NH₄Cl (10 mL).

-

Causality Check (Critical Step): The PMB protecting group on the sulfonamide is highly sensitive to strong acids. Using a mild, slightly acidic buffer like NH₄Cl (pH ~6) neutralizes the excess K₃PO₄ without risking premature cleavage of the PMB group, which would occur if 1M HCl were used.

Step 5: Isolation and Purification Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure biaryl sulfonamide.

References

-

MacNeil, S. L.; Familoni, O. B.; Snieckus, V. "Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions." The Journal of Organic Chemistry, 2001, 66, 3662-3670. URL:[Link]

-

Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920. URL:[Link]

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95, 2457-2483. URL:[Link]

PMB (p-methoxybenzyl) deprotection methods for 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide

An Application Guide to the Deprotection of the p-Methoxybenzyl (PMB) Group from 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide

Abstract

The p-methoxybenzyl (PMB) group is a versatile and widely utilized protecting group for nitrogen functionalities, particularly in the synthesis of complex sulfonamides, owing to its stability under various conditions. However, its efficient and selective removal is a critical step that necessitates carefully chosen methodologies to avoid compromising sensitive functionalities within the target molecule. This application note provides a detailed guide for the deprotection of the PMB group from 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide, a substrate representative of N-aryl, N-alkyl sulfonamides. We will explore the mechanistic underpinnings of the two primary deprotection strategies—acidic cleavage and oxidative cleavage—offering detailed, field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for PMB group removal in their synthetic workflows.

Introduction to the p-Methoxybenzyl (PMB) Protecting Group

The PMB group is favored for the protection of amines and amides due to its general stability to basic and nucleophilic conditions, as well as its orthogonality with other protecting groups.[1] Its removal can be accomplished under specific acidic or oxidative conditions, which allows for selective deprotection in multi-step syntheses. The electron-donating methoxy group on the phenyl ring is key to its reactivity, as it stabilizes the benzylic carbocation formed during acidic cleavage and facilitates single-electron transfer (SET) in oxidative removal.[2]

For a substrate like 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide, the robust S-N bond of the sulfonamide presents a challenge. The deprotection conditions must be potent enough to cleave the N-PMB bond without affecting the sulfonamide itself or the aryl bromide.

Mechanistic Overview of PMB Deprotection

Acidic Cleavage

Under strong acidic conditions, the ether oxygen of the PMB group is protonated. This is followed by the cleavage of the C-N bond to release the deprotected sulfonamide and the resonance-stabilized p-methoxybenzyl carbocation.[3][4] This carbocation is highly electrophilic and can re-alkylate the starting material, the product, or other nucleophilic sites in the molecule or solvent. To prevent these undesired side reactions, a nucleophilic scavenger, such as anisole, thioanisole, or 1,3-dimethoxybenzene, is typically added to the reaction mixture to trap the carbocation.[3][4]

Caption: Mechanism of Oxidative PMB Deprotection.

Comparative Analysis of Deprotection Methods

The choice of deprotection method depends on the stability of other functional groups in the molecule. For 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide, both acidic and oxidative methods are viable, but each has distinct advantages and potential drawbacks.

| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |

| Acidic Cleavage | Trifluoroacetic Acid (TFA), Anisole (scavenger) | DCM or neat TFA, 0°C to RT | High yields, simple workup, tolerant of many functional groups. [5] | Requires strong acid which may not be suitable for acid-labile substrates; scavenger is essential. |

| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | CH₃CN/H₂O, 0°C to RT | Mild conditions, generally tolerant of many functional groups. [1] | Requires stoichiometric or excess oxidant, can be expensive, and workup can be laborious. [6]May fail for substrates sensitive to oxidation. |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | DCM/H₂O, RT | Highly selective for PMB over other benzyl-type ethers. [2] | DDQ is toxic and moisture-sensitive; workup requires removal of hydroquinone byproduct. |

| Lewis Acid Catalysis | Bismuth(III) triflate (Bi(OTf)₃) | 1,2-dichloroethane (DCE), 85°C | Catalytic amount of Lewis acid, mild conditions. [3] | May require elevated temperatures; substrate scope can be limited. |

Detailed Experimental Protocols

Protocol 1: PMB Deprotection using Trifluoroacetic Acid (TFA)

This method is often the first choice due to its simplicity and high efficiency. The use of anisole as a scavenger is critical to capture the liberated PMB cation and prevent side reactions. [5] Materials:

-

2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Anisole (5.0 equiv)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide (1.0 equiv) and anisole (5.0 equiv) in dichloromethane (approx. 0.1 M solution).

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add trifluoroacetic acid (10-20 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, chilled saturated aqueous solution of NaHCO₃ until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Bromo-N-methylbenzenesulfonamide.

Protocol 2: PMB Deprotection using Ceric Ammonium Nitrate (CAN)

This oxidative method is an excellent alternative, especially for substrates that may be sensitive to strongly acidic conditions.

Materials:

-

2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide (1.0 equiv)

-

Ceric Ammonium Nitrate (CAN) (2.5 - 4.0 equiv)

-

Acetonitrile (CH₃CN)

-

Water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide (1.0 equiv) in a mixture of acetonitrile and water (typically a 3:1 or 4:1 ratio, to make an approx. 0.1 M solution).

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve Ceric Ammonium Nitrate (2.5 - 4.0 equiv) in water.

-

Add the CAN solution dropwise to the stirred substrate solution over 15-20 minutes. The reaction mixture will typically turn yellow/orange.

-

Stir the reaction at 0°C for 1-3 hours, monitoring its progress by TLC or LC-MS.

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is neutral/basic.

-

Add saturated aqueous Na₂S₂O₃ solution to reduce any remaining oxidant (the color should fade).

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow and Troubleshooting

Caption: General Experimental Workflow for PMB Deprotection.

Troubleshooting Insights:

-

Incomplete Reaction (TFA Method): If the reaction stalls, consider increasing the equivalents of TFA or allowing the reaction to stir for a longer duration at room temperature. Ensure the anisole is fresh, as it is crucial for driving the equilibrium towards the product.

-

Formation of Side Products (TFA Method): The appearance of new, less polar spots on TLC may indicate re-alkylation of the product or starting material. This is a sign of insufficient scavenger. Add more anisole and continue to monitor.

-

Incomplete Reaction (CAN Method): The reaction is sensitive to stoichiometry. If it stalls, more CAN may be required. However, adding a large excess can lead to over-oxidation of other functional groups. Incremental additions are recommended.

-

Difficult Workup (CAN Method): The removal of cerium salts can be challenging. Thorough washing with water and brine after the quench is essential. A filtration through a pad of Celite before extraction can also help remove insoluble salts.

References

-

Annadi, K., & Wee, A. G. H. (2014). Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: competing formation of N-(hydroxymethyl) δ-lactams. ARKIVOC, 2014(vi), 108-126. [Link]

-

Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]

- van der Veken, P., et al. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Tetrahedron Letters, 47(45), 7961-7964.

-

Poon, K. W., & Dudley, G. B. (2002). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 4(7), 1131-1134. [Link]

-

Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423-13439. [Link]

-

Common Organic Chemistry. (n.d.). PMB Deprotection - TFA. Retrieved from [Link]

-

Mondal, S., et al. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 6(12), 8346-8356. [Link]

- Kiessling Lab. (2002). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 4(7), 1131-1134.

-

Gudipati, S., et al. (2010). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Molecular Diversity, 14(4), 697-707. [Link]

-

Gudipati, S., et al. (2010). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. PubMed. [Link]